
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate, also known as MDHP, is a chemical compound used in scientific research for its unique biochemical and physiological effects. MDHP is a pyran carboxylate derivative that has been synthesized using various methods, including a one-pot three-component reaction and a modified Strecker reaction. MDHP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate is not fully understood, but studies have suggested that it may act by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to have analgesic and anti-anxiety effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate in lab experiments is its unique biochemical and physiological effects, which make it a valuable tool for studying various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate can be synthesized using a one-pot three-component reaction, which involves the reaction of an aldehyde, an acid, and a ketone in the presence of a Lewis acid catalyst. Alternatively, this compound can be synthesized using a modified Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide in the presence of acid.
Aplicaciones Científicas De Investigación
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage.
Propiedades
| 189386-90-1 | |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-6-4-3-5-7(11-6)8(9)10-2/h3,5-7H,4H2,1-2H3/t6-,7+/m0/s1 |
Clave InChI |
JJPDBYYISDTBEA-NKWVEPMBSA-N |
SMILES isomérico |
C[C@H]1CC=C[C@@H](O1)C(=O)OC |
SMILES |
CC1CC=CC(O1)C(=O)OC |
SMILES canónico |
CC1CC=CC(O1)C(=O)OC |
Sinónimos |
2H-Pyran-2-carboxylicacid,5,6-dihydro-6-methyl-,methylester,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


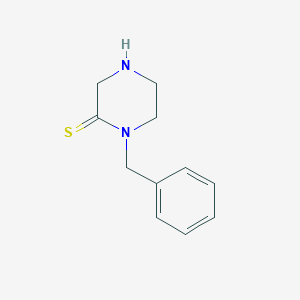
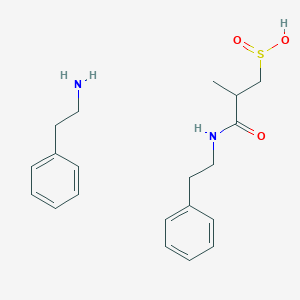
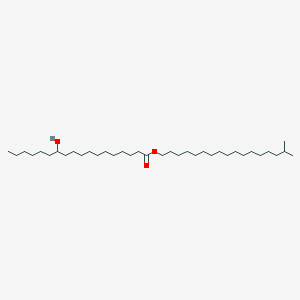
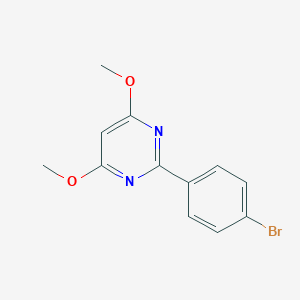

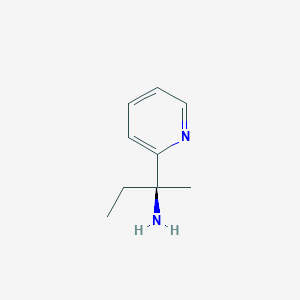
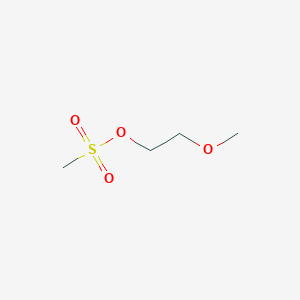
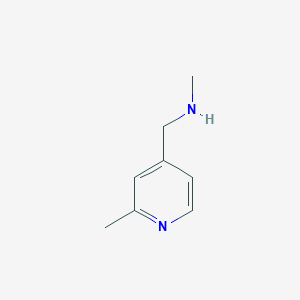
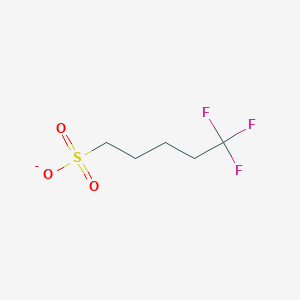


![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
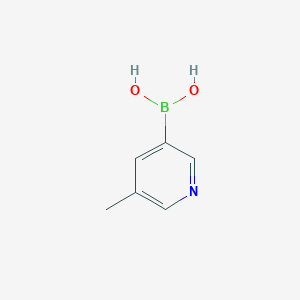
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
